Product packaging for Di-tert-butyl nitroxide(Cat. No.:)

Di-tert-butyl nitroxide

Cat. No.: B8807896
M. Wt: 145.24 g/mol
InChI Key: JQDZCJWPDXZTEW-UHFFFAOYSA-N
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Description

Contextualization within Persistent Organic Radical Chemistry

Di-tert-butyl nitroxide (DTBN) is a prominent member of the class of compounds known as persistent organic radicals. psu.edu Unlike transient radicals, which have very short lifetimes, persistent radicals can be isolated and stored under ambient conditions, a feature that makes them exceptionally valuable for a wide range of chemical research. rsc.orgacs.orgnih.gov The term "stable radical" is often used interchangeably, signifying that these compounds can be handled without special precautions regarding temperature or exposure to oxygen. rsc.org

The remarkable stability of nitroxides, including DTBN, arises from a combination of thermodynamic and kinetic factors. acs.orgnih.gov Thermodynamically, the stability is a result of the delocalization of the unpaired electron across the nitrogen-oxygen (N-O•) bond, which can be represented by two resonance structures. rsc.orgmdpi.com This delocalization is within a three-electron π bond formed by the overlap of the p-orbitals of the nitrogen and oxygen atoms. rsc.orgmdpi.com Kinetically, the presence of bulky substituents attached to the nitrogen atom, such as the two tert-butyl groups in DTBN, provides steric hindrance that physically prevents the radical dimerization that would otherwise lead to its decomposition. acs.orgnih.govresearchgate.net This combination of electronic delocalization and steric protection grants DTBN its characteristic persistence, enabling its use in diverse and advanced applications. rsc.orgacs.orguq.edu.au

Historical Trajectory of this compound Research and Development

The journey of nitroxide chemistry began long before the synthesis of DTBN. The first nitroxide, an inorganic radical known as Frémy's salt, was prepared by E. Frémy in 1845. rsc.org This was followed by the first organic nitroxide, porphyrexide, in 1901. rsc.org A significant milestone was the synthesis of the first cyclic N,N-dialkyl nitroxide, 2,2,6,6-tetramethylpiperidinyl-1-oxyl (TEMPO), in 1959. rsc.org

The specific history of this compound began in 1961 when its synthesis was first reported by A. K. Hoffmann and A. T. Henderson. rsc.orgacs.org The procedure they developed remains a key method for preparing the compound in substantial quantities. orgsyn.org The development and rise of nitroxide chemistry in the 1960s were significantly aided by the concurrent advancements in electron spin resonance (EPR) spectroscopy, a technique crucial for studying paramagnetic species like nitroxides. rsc.org

In the early 1980s, research conducted at the Commonwealth Scientific and Industrial Research Organisation (CSIRO) highlighted the utility of DTBN in the nascent field of nitroxide-mediated polymerization (NMP). rsc.orgpublish.csiro.au These studies were foundational in establishing NMP as a method for controlled-growth radical polymerization. rsc.org Alongside its role in polymer chemistry, DTBN was also recognized for its utility as a spin trap, a molecule that reacts with transient radicals to form more persistent radicals that can be easily detected and characterized, particularly with EPR. psu.edursc.orgcdnsciencepub.com

Table 1: Key Milestones in the History of this compound and Related Compounds

Year Milestone Significance Reference(s)
1845 Preparation of Frémy's salt Discovery of the first nitroxide radical. rsc.org
1901 Synthesis of porphyrexide First organic nitroxide prepared. rsc.org
1959 Synthesis of TEMPO First cyclic N,N-di-alkyl nitroxide, a widely used persistent radical. rsc.org
1961 Synthesis of this compound First report of the non-cyclic DTBN by Hoffmann and Henderson. rsc.orgacs.org
1980s Use in Nitroxide-Mediated Polymerization Early exploitation at CSIRO for controlled radical polymerization. rsc.orgpublish.csiro.au

Fundamental Concepts of Nitroxide Radical Stability and Reactivity Pertinent to Advanced Research

The utility of DTBN in advanced research is rooted in the fundamental principles governing its stability and reactivity.

Stability: As previously noted, the persistence of DTBN is a direct consequence of its molecular structure. The unpaired electron is delocalized in a three-electron π bond across the N-O group, which provides significant resonance stabilization. rsc.orgmdpi.com The two bulky tert-butyl groups flanking the nitrogen atom create a sterically hindered environment, which kinetically inhibits the self-reaction (dimerization) that is a common decay pathway for less-hindered radicals. acs.orgnih.govresearchgate.net

Reactivity: The reactivity of DTBN is multifaceted, allowing it to serve several distinct roles in chemical research:

Mediator in Controlled Radical Polymerization: DTBN is a key reagent in nitroxide-mediated polymerization (NMP), a type of controlled radical polymerization (CRP). sigmaaldrich.comsigmaaldrich.com In NMP, the nitroxide reversibly combines with a growing polymer chain's radical end (a transient radical) to form a dormant alkoxyamine species. acs.orgnih.gov This alkoxyamine has a relatively weak C-O bond that can undergo thermal homolysis, regenerating the polymer radical and the nitroxide. acs.orgnih.govacs.org This dynamic equilibrium between active and dormant species allows for the controlled growth of polymer chains, leading to polymers with well-defined molecular weights and narrow distributions. acs.orgsmolecule.com

Spin Labeling and Probes: The paramagnetic nature of DTBN makes it an excellent spin label for Electron Paramagnetic Resonance (EPR) spectroscopy. sigmaaldrich.comlookchem.com When attached to a molecule of interest or introduced into a system, the EPR spectrum of DTBN provides detailed information about the local environment's polarity, viscosity, and molecular motion. rsc.orglookchem.comresearchgate.net This technique has been used to study the structure and dynamics of biological membranes and polymers. sigmaaldrich.comlookchem.com

Radical Trapping: DTBN can function as a "spin trap" to detect and identify short-lived, reactive radicals. rsc.org In some applications, when a reactive radical is generated in the presence of DTBN, the radical can abstract a hydrogen atom from one of the tert-butyl groups of the nitroxide. psu.edursc.org This process forms 2-methyl-2-nitrosopropane (B1203614), which itself is an excellent spin trap that can capture the transient radical to form a new, more stable nitroxide adduct, which can then be characterized by EPR. psu.edursc.org

Redox Activity: Nitroxides like DTBN can participate in redox reactions. They can be oxidized by one electron to form highly reactive oxoammonium cations (R₂N=O⁺) or reduced to form the corresponding hydroxylamines (R₂N-OH). acs.orgnih.govresearchgate.net This redox chemistry is the basis for their use as catalysts in various oxidation reactions, for example, the oxidation of alcohols and amines. researchgate.netrsc.org

Table 2: Physicochemical Properties of this compound

Property Value Reference(s)
Molecular Formula C₈H₁₈NO sigmaaldrich.comscbt.com
Molecular Weight 144.24 g/mol scbt.com
Appearance Reddish-brown liquid or blue oil at room temperature orgsyn.orgbeilstein-journals.org
Boiling Point 74-75 °C at 34 mmHg sigmaaldrich.comlookchem.comchemsrc.comchemicalbook.com
Refractive Index (n20/D) 1.435 sigmaaldrich.comlookchem.comsigmaaldrich.com

Table 3: Selected Research Applications and Findings for this compound

Application Area Key Findings and Research Use Reference(s)
Controlled Polymerization Used as a mediator (DBN) for the controlled polymerization of tert-butyl acrylate (B77674) at lower temperatures than TEMPO. acs.org
The rate of polymerization of styrene (B11656) mediated by DTBN-based initiators was found to be independent of the initiator concentration. acs.org
EPR Spectroscopy Isotropic hyperfine splitting constants for ¹⁴N, ¹⁵N, ¹³C, and ¹⁷O have been measured, providing fundamental data for EPR studies. aip.org
Used as a spin label to study lipid microdomains and thermal phenomena in biological membranes like the stratum corneum. sigmaaldrich.comlookchem.com
Radical Trapping When used as a solvent, DTBN can undergo hydrogen abstraction by reactive radicals to form 2-methyl-2-nitrosopropane, which acts as an in-situ spin trap. psu.edursc.org
Rate constants for the trapping of carbon-centered radicals by DTBN are in the range of 10⁷ to 10⁸ M⁻¹s⁻¹. cmu.edu

| Organic Synthesis | Used as an additive or reagent in reactions such as the oxidative coupling of amines and the oxidation of benzylamines to imines. | sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H19NO B8807896 Di-tert-butyl nitroxide

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-ditert-butylhydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19NO/c1-7(2,3)9(10)8(4,5)6/h10H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQDZCJWPDXZTEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N(C(C)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.24 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Characterization Techniques in Di Tert Butyl Nitroxide Research

Electron Paramagnetic Resonance (EPR) Spectroscopy: Foundational Principles and Contemporary Applications

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as radicals like di-tert-butyl nitroxide. du.ac.in The fundamental principle of EPR is analogous to Nuclear Magnetic Resonance (NMR), but it probes electron spins instead of nuclear spins. du.ac.in When a paramagnetic sample is placed in a strong magnetic field, the unpaired electron's magnetic moment aligns either parallel or anti-parallel to the field, creating two spin states. By applying microwave radiation, the electrons can be excited from the lower to the higher energy state, and this absorption is what is detected in an EPR spectrum. du.ac.in The precise magnetic field and frequency at which this resonance occurs are sensitive to the local environment of the unpaired electron, providing valuable structural and dynamic information. du.ac.in

This compound is frequently used as a spin label or probe in EPR studies. lookchem.commdpi.com Its stability and well-defined EPR spectrum make it a valuable tool for investigating a wide range of chemical and biological systems. lookchem.commdpi.com For instance, it has been employed to study the structure and dynamics of proteins, lipids, and nucleic acids. mdpi.com Furthermore, the redox properties of nitroxides, including DTBN, allow them to be used as probes to assess the reducing capacity of biological tissues. nih.gov

Continuous Wave (CW) EPR for Hyperfine and g-Tensor Analysis

Continuous Wave (CW) EPR is a conventional and widely used EPR technique. researchgate.net In a CW-EPR experiment, the microwave frequency is held constant while the magnetic field is swept. The absorption of microwaves is recorded as a function of the magnetic field, typically displayed as the first derivative of the absorption spectrum. researchgate.net

The EPR spectrum of this compound is characterized by two key parameters: the g-tensor and the hyperfine coupling tensor. The g-value is a dimensionless quantity that is characteristic of the radical and its electronic environment. du.ac.in For many organic radicals, the g-value is close to that of a free electron (approximately 2.0023). du.ac.in

The hyperfine interaction arises from the coupling of the unpaired electron's spin with the magnetic moments of nearby nuclei. In the case of this compound, the most significant hyperfine interaction is with the nitrogen-14 nucleus (¹⁴N, nuclear spin I=1), which splits the EPR spectrum into three distinct lines of equal intensity. acs.org The spacing between these lines is the hyperfine coupling constant, denoted as aN. acs.org This parameter is sensitive to the polarity of the solvent and the presence of hydrogen bonding. ncsu.edu

The anisotropy of the g-tensor and the hyperfine coupling tensor provides information about the orientation and rotational motion of the nitroxide. In a frozen solution or a single crystal, where the nitroxide's motion is restricted, the EPR spectrum is broad and reflects the different orientations of the radical with respect to the magnetic field. rsc.org In contrast, in a low-viscosity solution, rapid tumbling of the molecule averages out these anisotropies, resulting in a sharp, three-line spectrum. acs.org The analysis of these spectral lineshapes can provide detailed information about the local environment and dynamics of the nitroxide.

A study on a new paramagnetic ligand, tert-butyl 5-(p-biphenylyl)-2-pyridyl nitroxide, which is a derivative of a nitroxide radical, demonstrated a characteristic 1/1/1 triplet in its solution-phase X-band ESR spectrum. mdpi.com This was attributed to a hyperfine coupling constant aN(nitroxide) = 0.999 mT at g = 2.0067, which is typical for aryl tert-butyl nitroxide radicals. mdpi.com Further splitting was observed due to coupling with the pyridine (B92270) nitrogen atom. mdpi.com

The following table summarizes typical EPR parameters for this compound in different environments:

Parameter Value Conditions Reference
aN1.55 mT- researchgate.net
aN15.65 GIn chloroform (B151607) after extraction from mitochondria tandfonline.com
g-value2.0062In chloroform after extraction from mitochondria tandfonline.com
aN(nitroxide)0.999 mTToluene, room temperature (for a derivative) mdpi.com
g-value2.0067Toluene, room temperature (for a derivative) mdpi.com

Pulsed EPR Methods: ENDOR and ESEEM Spectroscopy for Local Environment Probing

Pulsed EPR techniques, such as Electron Nuclear Double Resonance (ENDOR) and Electron Spin Echo Envelope Modulation (ESEEM), offer higher resolution and provide more detailed information about the local environment of the nitroxide spin label compared to CW-EPR. du.ac.innih.gov These methods are particularly useful for studying weak interactions between the unpaired electron and surrounding magnetic nuclei. du.ac.inacs.org

ENDOR (Electron Nuclear Double Resonance) spectroscopy involves simultaneously applying microwave and radiofrequency radiation to the sample. du.ac.in This technique allows for the precise measurement of hyperfine couplings that are often too small to be resolved by CW-EPR. du.ac.in

ESEEM (Electron Spin Echo Envelope Modulation) spectroscopy is another pulsed EPR technique that is sensitive to weak hyperfine interactions. nih.govresearchgate.net By analyzing the modulation of the electron spin echo decay, one can determine the number, distance, and orientation of nearby magnetic nuclei. researchgate.net W-band (95 GHz) high-field ESEEM, for example, has been shown to be effective in accurately determining the ¹⁴N quadrupole tensor principal components of a nitroxide spin label in disordered frozen solutions. researchgate.net

These pulsed techniques have been instrumental in characterizing the local environment of this compound and other nitroxide spin labels in complex systems. For instance, ESEEM has been used to study the hydration of spin-labeled sites in proteins by detecting the modulation from nearby deuterium (B1214612) nuclei in D₂O. nih.gov Similarly, ENDOR has been employed to probe the structure of metal-binding sites in proteins by measuring the hyperfine couplings to the metal ions and surrounding nuclei. nih.gov

Spin Labeling Methodology and Its Advanced Research Implementations

Spin labeling is a powerful technique that involves attaching a stable radical, such as this compound or its derivatives, to a molecule of interest. mdpi.com This allows researchers to use EPR spectroscopy to study the structure, dynamics, and interactions of the labeled molecule. mdpi.com The spin label acts as a reporter group, providing information about its local environment through changes in its EPR spectrum. mdpi.com

This compound itself can be used as a spin label, and it has been utilized in studies such as the localization of lipid microdomains in the stratum corneum. sigmaaldrich.com More commonly, derivatives of nitroxides are synthesized with specific functional groups that allow them to be covalently attached to proteins, nucleic acids, or lipids at specific sites. mdpi.com

Advanced applications of spin labeling with EPR include:

Site-Directed Spin Labeling (SDSL): This technique involves introducing a cysteine residue at a specific site in a protein, which can then be selectively labeled with a nitroxide spin label. uni-konstanz.de By analyzing the EPR spectra of a series of singly labeled mutants, it is possible to map the structure and conformational changes of the protein. uni-konstanz.de

Pulsed Electron-Electron Double Resonance (PELDOR or DEER): This pulsed EPR technique is used to measure the distances between two spin labels attached to a macromolecule. weizmann.ac.il By measuring the dipolar interaction between the two unpaired electrons, distances in the range of 1.5 to 8 nanometers can be determined. weizmann.ac.il This provides valuable information about the global structure and conformational flexibility of proteins and other macromolecules. weizmann.ac.il

EPR Oximetry: The EPR spectrum of a nitroxide is sensitive to the local concentration of molecular oxygen. nih.govacs.org This is due to Heisenberg spin exchange between the nitroxide and paramagnetic oxygen, which leads to a broadening of the EPR lines. acs.org This phenomenon forms the basis of EPR oximetry, a technique used to measure oxygen concentrations in biological systems. nih.govacs.org

Quantitative EPR for Radical Concentration Determination

EPR spectroscopy can be used for the quantitative determination of the concentration of paramagnetic species. researchgate.net The intensity of the EPR signal, which is proportional to the area under the absorption curve, is directly proportional to the number of unpaired spins in the sample. researchgate.net

To obtain accurate concentration measurements, a standard sample with a known concentration of a stable radical, such as this compound or 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH), is typically used for calibration. researchgate.net By comparing the integrated intensity of the unknown sample's EPR signal to that of the standard, the concentration of the radical in the unknown sample can be determined. researchgate.net

However, several factors can affect the accuracy of quantitative EPR measurements. These include the proper setting of instrumental parameters like microwave power and modulation amplitude to avoid signal saturation or distortion, as well as accounting for differences in the dielectric properties of the sample and the standard. researchgate.net Studies have shown that it is possible to obtain consistent results for the rate constant of electron exchange from both low-concentration and high-concentration EPR data of this compound. aip.org

In Situ EPR Studies of Radical Reaction Kinetics

EPR spectroscopy is a powerful tool for studying the kinetics of reactions involving radical species in real-time. rsc.org By monitoring the change in the EPR signal intensity of a radical reactant or product over time, the rate constants and mechanisms of radical reactions can be determined.

This compound can be involved in or used to probe various chemical reactions. For instance, the reaction between Coenzyme Q₁₀ and nitrogen dioxide was monitored by EPR spectroscopy, revealing the formation of a di-tert-alkyl nitroxide. tandfonline.com The rate constant for the formation of this nitroxide was also determined using EPR. tandfonline.com

In another study, the homolytic cleavage of alkoxyamines connected to a phenol (B47542) moiety was investigated. rsc.org This selectively triggered reaction yielded a nitroxide radical, and the generation of this radical was monitored using EPR. rsc.org The technique has also been used to study the radical-based mechanism in the oxidation of cyclohexane, where detailed simulations and hyperfine parameters for the observed spin adducts were reported. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Diamagnetic Reaction Products and Precursors

While EPR is the primary technique for studying paramagnetic species like this compound, Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for characterizing its diamagnetic precursors and reaction products. psu.edu

The synthesis of this compound often starts from precursors like 2-methyl-2-nitrosopropane (B1203614). The purity and structure of these starting materials can be confirmed using NMR. For example, the ¹H NMR spectrum of t-butyl p-formylphenylhydroxylamine, a precursor to a functionalized aryl nitroxide, can be used to confirm its structure before oxidation to the nitroxide. psu.edu

Similarly, when this compound participates in a reaction that leads to the formation of diamagnetic products, NMR is essential for their identification. For example, in the photochemical reaction of this compound with certain olefins, the products include di-tert-butylhydroxylamine and its ethers, which can be characterized by NMR. researchgate.net In another example, the photolysis of a thallium carboxylate of a nitroso-acid in the presence of 2-methyl-2-nitrosopropane yielded tri-t-butyl hydroxylamine (B1172632) as the sole product, which was identified by its NMR and mass spectral data.

Mass Spectrometry for Structural Confirmation and Reaction Product Analysis

Mass spectrometry is an indispensable analytical technique for the structural elucidation and analysis of reaction products of this compound. This method provides precise information regarding the molecular weight and fragmentation patterns, which are crucial for the unambiguous identification of the compound. The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight of 144.2346 g/mol . nist.gov

A key aspect of its mass spectrometric analysis is the characteristic fragmentation pattern. A predominant fragmentation pathway involves the loss of a tert-butyl group, a signature feature for this and similar nitroxide radicals. acs.org This cleavage results in a stable fragment that is readily detected. The analysis of these fragmentation patterns allows for clear structural confirmation.

Furthermore, mass spectrometry is a powerful tool for monitoring chemical reactions involving this compound. For instance, in studies where it functions as a radical trap, mass spectrometry can identify the resulting adducts, thereby confirming the presence and structure of transient radical species. tandfonline.com The technique is also employed to analyze the products of oxidation or reduction reactions, allowing researchers to follow the conversion of the nitroxide to species such as the corresponding hydroxylamine or oxoammonium cation. rsc.org By analyzing the mass spectra of reaction mixtures, detailed insights into reaction mechanisms and product formation can be obtained. rsc.org

ParameterObservationSignificance
Molecular Ion (M+) m/z ≈ 144.23Confirms the molecular weight of this compound. nist.gov
Primary Fragmentation Loss of a tert-butyl groupCharacteristic fragmentation providing structural confirmation. acs.org
Reaction Product Analysis Detection of adducts and derivativesEnables the study of reaction mechanisms and product identification. tandfonline.comrsc.org

X-ray Diffraction Analysis of Nitroxide Radical Co-crystals and Stable Derivatives

X-ray diffraction analysis stands as a definitive method for determining the three-dimensional atomic arrangement within crystalline materials, including co-crystals and stable derivatives of this compound. This technique offers unparalleled insights into solid-state structures, intermolecular interactions, and molecular packing.

The study of nitroxide radical co-crystals through X-ray diffraction has revealed detailed information about the non-covalent interactions that govern their crystal structures. For instance, this compound can form co-crystals where the nitroxyl (B88944) group's oxygen atom acts as a hydrogen or halogen bond acceptor. The precise geometries of these interactions, including bond lengths and angles, are determined from the diffraction data, providing a fundamental understanding of these forces in radical-containing crystals.

ParameterInformation ObtainedSignificance
Crystal System e.g., Monoclinic, OrthorhombicDescribes the fundamental symmetry of the unit cell. mdpi.com
Space Group e.g., P21/cDefines the specific symmetry elements within the crystal. mdpi.com
Unit Cell Dimensions a, b, c, α, β, γDefines the size and shape of the repeating crystal lattice unit.
Intermolecular Interactions Hydrogen bonds, Halogen bondsElucidates the forces governing the crystal packing arrangement.
Molecular Conformation Dihedral angles, Bond lengthsProvides precise details of the three-dimensional molecular structure. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Reaction Monitoring

Ultraviolet-visible (UV-Vis) spectroscopy is a versatile and widely applied technique for investigating the electronic transitions in molecules and for monitoring the kinetics of chemical reactions. For this compound, UV-Vis spectroscopy provides valuable data on its electronic structure and its reactivity.

This compound exhibits a characteristic weak absorption in the visible region of the electromagnetic spectrum, which is attributed to an n → π* electronic transition. This transition involves the promotion of a non-bonding electron from the oxygen atom to the π* antibonding orbital of the N-O group. The position of this absorption maximum is sensitive to the polarity of the solvent, a phenomenon that can be used to study solvent-solute interactions.

UV-Vis spectroscopy is also a powerful method for monitoring reactions involving this compound. For example, in hydrogen atom transfer reactions between a nitroxyl radical and a hydroxylamine, the changes in the optical spectra of the different nitroxide species allow for the determination of bimolecular rate constants. The disappearance of the characteristic absorption of this compound can be followed over time to provide kinetic data on reactions where it acts as a scavenger or is otherwise consumed. This allows for the quantitative analysis of reaction rates and the study of reaction mechanisms under various conditions.

ParameterWavelength RegionElectronic TransitionApplication
Visible Absorption Visiblen → π*Characterization and study of solvent effects.
Reaction Monitoring Time-dependent absorbance changesConsumption or formation of nitroxideKinetic analysis of chemical reactions.

Mechanistic Investigations into the Chemical Reactivity of Di Tert Butyl Nitroxide

Radical Trapping and Scavenging Kinetics and Thermodynamics

Di-tert-butyl nitroxide is widely utilized as a spin trap, a molecule that reacts with short-lived radicals to form more stable radicals that can be detected and characterized, often by electron spin resonance (ESR) spectroscopy. smolecule.comoup.com The kinetics of these trapping reactions are crucial for understanding their efficiency.

The rate at which DTBN traps carbon-centered radicals is influenced by the structure of the radical. Laser flash photolysis (LFP) has been employed to determine these rate constants. For instance, the rate constants for the trapping of various carbon-centered radicals by nitroxides are typically in the range of 10⁷ to 10⁸ M⁻¹s⁻¹. cmu.edu Studies have shown that the rate constants for DTBN are marginally lower compared to other nitroxides like TEMPO (2,2,6,6-tetramethylpiperidine-N-oxyl). cmu.edu

The trapping of a t-butyl radical by 2-methyl-2-nitrosopropane (B1203614) to form DTBN has been studied, and the rate constant for this spin-trapping process was determined to be 3.3 × 10⁶ M⁻¹dm³s⁻¹. oup.com In competitive studies, the relative spin-trapping rate constants for various nitroso compounds towards the t-butyl radical have been established. oup.com

The thermodynamics of radical scavenging by nitroxides are also a key aspect. The reaction of nitroxides with alkyl radicals is generally considered to be slower than the reaction of these radicals with molecular oxygen. rsc.org

Table 1: Rate Constants for Trapping of Carbon-Centered Radicals by Nitroxides

RadicalNitroxideRate Constant (M⁻¹s⁻¹)Technique
1-Phenylethyl radicalThis compoundIn the range of 10⁷ - 10⁸Laser Flash Photolysis
t-Butyl radical2-Methyl-2-nitrosopropane (forms DTBN)3.3 x 10⁶ESR Spectroscopy
n-Nonyl radicalTEMPO1.2 x 10⁹Laser Flash Photolysis
tert-Butyl radicalTEMPO7.6 x 10⁸Laser Flash Photolysis
Benzyl radicalTEMPO4.9 x 10⁷Laser Flash Photolysis

Data sourced from multiple studies. oup.comcmu.edusci-hub.ru

Electron Transfer and Redox Chemistry of the Nitroxide Moiety

The nitroxide group in DTBN is redox-active, capable of both oxidation and reduction. smolecule.com Cyclic voltammetry studies of DTBN in acetonitrile (B52724) at a platinum electrode reveal distinct oxidation and reduction peaks, demonstrating its electrochemical activity. smolecule.com

Nitroxides can undergo one-electron oxidation to form the corresponding oxoammonium cation and one-electron reduction to the aminoxy anion. rsc.org While cyclic nitroxides like TEMPO show reversible oxidation, acyclic nitroxides such as DTBN often exhibit irreversible oxidation electrochemically. rsc.org This has been a subject of interest in various applications, including as redox mediators. rsc.org

The redox potential of the nitroxide/oxoammonium couple is a critical parameter. For a series of nitroxides, one-electron oxidation potentials to oxoammonium cations have been measured and found to span a range, for example, from 751 ± 15 mV to 973 ± 15 mV against a chlorpromazine (B137089) redox indicator. tandfonline.com The rate of reaction with certain radicals, such as peroxyl radicals, has been shown to correlate with these redox potentials. tandfonline.commdpi.com

Electron transfer can also occur between nitroxides and other radical species. For instance, the 2-hydroxy-2-propyl radical reacts with TEMPO via an electron transfer mechanism, which is significantly faster than the typical coupling reaction observed with radicals like the tert-butyl radical. rsc.org The electron-transfer photochemistry of DTBN has also been a subject of investigation. acs.org

Reactions with Organic Substrates: Addition, Abstraction, and Coupling Processes

This compound can participate in various reactions with organic substrates, including addition, abstraction, and coupling.

Addition: DTBN can add to radical species, which is the basis of its function as a radical trap. It also reacts with other compounds like styrene (B11656), where it can be involved in radical polymerization processes. smolecule.com

Abstraction: While less common for the sterically hindered DTBN itself, related nitroxide systems can be involved in hydrogen abstraction reactions. For example, the tert-butoxyl radical, which can be generated from di-tert-butyl peroxide, is effective at abstracting hydrogen atoms from C-H bonds. libretexts.orgrsc.org

Coupling: The primary mechanism by which nitroxides like DTBN inhibit radical reactions is through coupling with other radical species. uomustansiriyah.edu.iq This is a key step in their role as inhibitors in processes like SRN1 reactions. uomustansiriyah.edu.iq The coupling of carbon-centered radicals with nitroxides is a well-studied process. rsc.org For example, the tert-butyl radical reacts with nitroxides primarily through a C-O coupling mechanism. rsc.org

Interactions with Inorganic Species and Metal Complexes

This compound and other nitroxide radicals can interact and form complexes with various metal ions. These interactions are of interest in the fields of molecular magnetism and catalysis.

Studies have shown that DTBN can interact with copper(II)-β-diketone complexes, with evidence of electron spin exchange between the nitroxide radical and the paramagnetic metal center. acs.org The nitroxide group can also act as a ligand, coordinating to metal centers. For example, a fluorinated tert-butyl iodophenyl nitroxide was found to change its role from an acceptor to a donor in halogen bonding when reacting with Cu(hfac)₂, forming a three-spin complex with ferromagnetic intramolecular exchange interactions. researchgate.net

Furthermore, reactions of ruthenium and osmium formyl complexes with t-butyl-nitroso compounds can lead to the formation of DTBN. lookchem.com

Role in Radical Chain Reactions and Inhibition Mechanisms

This compound is a well-known inhibitor of radical chain reactions. orgsyn.orgorgsyn.org Its primary mode of action is to interrupt the propagation of the chain by reacting with and deactivating the chain-carrying radicals. uomustansiriyah.edu.iq This is typically achieved through a coupling reaction, where the highly reactive radical adds to the nitroxide to form a stable, non-radical species. uomustansiriyah.edu.iq

This inhibitory effect is utilized in various chemical processes. For instance, DTBN has been used to inhibit SRN1 (substitution nucleophilic radical) reactions. uomustansiriyah.edu.iq It is also a key component in nitroxide-mediated polymerization (NMP), a type of controlled radical polymerization. smolecule.comsigmaaldrich.com In NMP, the nitroxide reversibly terminates the growing polymer chains, allowing for the synthesis of polymers with well-defined molecular weights and low polydispersity. acs.org

The effectiveness of nitroxides as inhibitors can be complex. While they are known to trap carbon-centered radicals, their reaction with oxygen-centered radicals like peroxyl radicals was historically considered to be slow. rsc.org However, more recent studies suggest that nitroxides can catalytically inhibit hydrocarbon autoxidation under certain conditions. rsc.org

Spin Exchange and Spin-Spin Interaction Dynamics

The unpaired electron in this compound gives rise to electron spin resonance (ESR) spectra, and the interactions between these spins can provide valuable information about molecular dynamics. Spin exchange is a process that occurs when two paramagnetic species, such as two DTBN molecules, collide in solution. This interaction can lead to a broadening of the ESR spectral lines.

The study of spin exchange in solutions of DTBN has been carried out in various solvents and under different conditions of temperature and pressure. aip.org These studies have shown that the rate of spin exchange is dependent on the concentration of the radical and the viscosity of the solvent. aip.orgtandfonline.com The dynamics of these interactions have been analyzed using theoretical models to understand the details of molecular encounters in liquids. aip.org

In addition to self-exchange, spin exchange can also occur between DTBN and other paramagnetic species, such as metal complexes. acs.org Furthermore, in ordered systems like liquid crystals, the spin exchange interactions can be anisotropic, influenced by the partial ordering of the DTBN molecules. tandfonline.com The solvent can also have a significant effect on spin exchange rates. For example, the spin exchange rate for DTBN in water is anomalously low, an effect attributed to hydrophobic interactions. rsc.org

Applications of Di Tert Butyl Nitroxide in Polymer Science and Advanced Materials Research

Nitroxide-Mediated Polymerization (NMP) Mechanisms and Methodologies

Nitroxide-Mediated Polymerization is a controlled radical polymerization (CRP) technique that enables the synthesis of well-defined polymers with predictable properties. smolecule.comwikipedia.org The core of NMP lies in the reversible deactivation of growing polymer chains by a stable nitroxide radical, such as DTBN. wikipedia.orgicp.ac.ru

The general mechanism of NMP involves a reversible coupling between a propagating radical (P•) and a nitroxide radical (R•) to form a dormant alkoxyamine species (P-ONR₂). rsc.org This dormant species can undergo homolytic cleavage upon heating to regenerate the propagating radical and the nitroxide. icp.ac.ru This dynamic equilibrium between active and dormant species, known as the persistent radical effect, minimizes irreversible termination reactions and allows for controlled chain growth. wikipedia.orgrsc.org

DTBN and its derivatives have been effectively used as mediators in NMP for various monomers. rsc.orgrsc.org The choice of nitroxide is crucial as it influences the polymerization kinetics and the range of applicable monomers. rsc.org

Control of Polymer Architecture and Molecular Weight Distribution

A key advantage of NMP is the ability to precisely control the polymer architecture, including molecular weight and molecular weight distribution (polydispersity, Đ). sigmaaldrich.comgoogle.com By manipulating the ratio of monomer to initiator, polymers with predetermined molecular weights can be synthesized. sigmaaldrich.com The reversible termination process in NMP leads to polymers with narrow molecular weight distributions, often with Đ values less than 1.5, and in some cases, below 1.1. google.com

The use of DTBN in NMP has been shown to produce polymers with controlled molecular weights and low polydispersity. google.comtandfonline.com This level of control is essential for creating polymers with specific physical and mechanical properties required for advanced applications.

Table 1: Comparison of Polydispersity in Conventional vs. Nitroxide-Mediated Polymerization

Polymerization MethodTypical Polydispersity (Đ = Mw/Mn)
Conventional Free Radical Polymerization1.6 - 2.0 (at low conversion), much higher at high conversion
Nitroxide-Mediated Polymerization (NMP)< 1.5, often < 1.3, can be < 1.1

This table illustrates the significant improvement in controlling molecular weight distribution achieved with NMP compared to conventional methods. google.com

Living/Controlled Radical Polymerization Kinetics

The kinetics of NMP are characterized by a "living" or controlled process, where the concentration of active propagating radicals is kept low and constant throughout the polymerization. cmu.edu This is in contrast to conventional free radical polymerization, where the radical concentration changes significantly over time, leading to broader molecular weight distributions.

Studies on the kinetics of NMP mediated by DTBN have demonstrated that the polymerization rate can be influenced by factors such as temperature and the addition of radical initiators. acs.orgcolab.ws For instance, in the polymerization of tert-butyl acrylate (B77674), the addition of dicumyl peroxide (DCP) was shown to increase the polymerization rate without significantly broadening the polydispersity. acs.orgcolab.ws The use of DTBN also allowed the polymerization to proceed at lower temperatures compared to other nitroxides like TEMPO. acs.orgcolab.ws

The mechanism involves a pseudo-stationary state where the concentrations of the polymeric radicals and the nitroxide remain relatively constant, allowing for the determination of key kinetic parameters like the equilibrium constant (K) between dormant and active species. cmu.edu

Synthesis of Block Copolymers and Complex Macromolecular Structures

The living nature of NMP makes it an excellent method for the synthesis of block copolymers and other complex macromolecular architectures. sigmaaldrich.comnih.gov After the polymerization of the first monomer is complete, a second monomer can be added to the reaction mixture. The dormant alkoxyamine chain ends from the first polymer block can then reinitiate the polymerization of the second monomer, leading to the formation of a block copolymer. sigmaaldrich.com

DTBN has been successfully employed in the synthesis of various block copolymers. rsc.org For example, diblock copolymers of styrene (B11656) and other monomers have been prepared using DTBN-mediated NMP. rsc.org This methodology has also been extended to create more complex structures like triblock copolymers and graft copolymers. publish.csiro.au The ability to create such well-defined, complex structures is crucial for applications in nanotechnology and advanced materials. psu.edu

Table 2: Examples of Block Copolymers Synthesized via NMP

First BlockSecond BlockNitroxide Mediator
PolystyrenePoly(tert-butyl acrylate)4-oxo-TEMPO
Poly(tert-butyl acrylate)Poly(4-acetoxystyrene)Universal NMP initiator
Poly(N-isopropylacrylamide)Polystyreneα-Dithiobenzoate-ω-alkoxyamine inifer

This table provides examples of different block copolymers that can be synthesized using NMP techniques, showcasing the versatility of this method. rsc.orgsigmaaldrich.comresearchgate.net

Functionalization of Polymeric Materials via NMP

NMP provides a powerful tool for the functionalization of polymers. By using functional initiators or by modifying the chain ends after polymerization, specific chemical groups can be introduced into the polymer structure. researchgate.net The presence of the nitroxyl (B88944) end-group on the polymer chain allows for further chemical modification. google.com

For instance, alkoxyamines containing specific functional groups can be used to initiate NMP, resulting in polymers with that functionality at one end. cnrs.fr This pre-functionalization approach allows for the incorporation of a wide range of chemical moieties, including those with biological activity. cnrs.fr Post-polymerization modification is also possible, where the nitroxide end-group is chemically transformed into another functional group. researchgate.net This versatility in functionalization is critical for developing materials for specialized applications such as drug delivery and surface modification. sigmaaldrich.com

Di-tert-butyl Nitroxide as a Polymerization Inhibitor and Stabilizer

Beyond its role in controlled polymerization, DTBN is also a highly effective polymerization inhibitor and stabilizer. google.com Its ability to scavenge carbon-centered radicals makes it an excellent choice for preventing unwanted polymerization during the storage, transport, and processing of monomers. rsc.orggoogle.com

As an inhibitor, DTBN works by rapidly trapping any free radicals that may form, effectively stopping the initiation of a polymerization chain reaction. rsc.org This is particularly important for highly reactive monomers that can polymerize spontaneously.

In its role as a stabilizer, DTBN can be added to polymer formulations to enhance their thermal stability and resistance to oxidative degradation. smolecule.com The nitroxide radical can react with and neutralize radicals that are formed during polymer degradation, thereby extending the service life of the material.

Integration into Hybrid and Composite Materials Systems

The capabilities of NMP, facilitated by nitroxides like DTBN, extend to the creation of advanced hybrid and composite materials. By initiating polymerization from the surface of inorganic particles or other substrates, well-defined polymer chains can be grafted onto the material, creating organic-inorganic hybrid structures. icp.ac.ru

For example, NMP has been used to graft polymers onto silica (B1680970) particles, creating core-shell structures with tailored properties. icp.ac.ru This "grafting from" approach allows for a high density of polymer chains on the surface, significantly altering the surface properties of the material. Such hybrid materials can exhibit a unique combination of properties from both the organic and inorganic components, leading to applications in areas like coatings, fillers for nanocomposites, and stationary phases for chromatography.

The integration of polymers synthesized via NMP into composite systems can lead to materials with enhanced mechanical strength, thermal stability, and other desirable properties. The controlled nature of the polymerization ensures a uniform and well-defined interface between the polymer matrix and the filler, which is critical for achieving optimal performance in composite materials.

Di Tert Butyl Nitroxide As a Spin Probe and Spin Label in Diverse Research Fields

Elucidation of Molecular Dynamics and Conformational Changes in Chemical Systems

The EPR spectrum of Di-tert-butyl nitroxide is highly sensitive to its rotational motion. In environments where it can tumble freely and rapidly, its EPR spectrum consists of three sharp, well-defined lines of equal intensity, resulting from the interaction of the unpaired electron with the nitrogen nucleus. icp.ac.ru However, as the rotational motion of DTBN becomes slower or more restricted, the shape of these spectral lines changes significantly. This phenomenon is a cornerstone of its application in studying molecular dynamics.

Researchers utilize the changes in the EPR spectral lineshape to calculate the rotational correlation time (τc) of the probe. dntb.gov.ua This parameter provides a quantitative measure of the speed of the probe's tumbling motion. By analyzing τc, scientists can infer the dynamics of the surrounding molecules. For instance, a slower τc for DTBN within a polymer matrix indicates restricted chain mobility. icp.ac.ru This approach has been used to investigate the dynamics of various systems, including supercooled water, where the rotational behavior of DTBN deviates from what would be predicted by macroscopic viscosity, revealing insights into local fluctuating hydrogen-bond networks. nih.gov

Furthermore, integrated computational methods, such as those combining Car-Parrinello molecular dynamics with quantum mechanical calculations, have been employed to study the dynamic behavior of DTBN in aqueous solutions. researchgate.net These studies help to decouple the various contributions (structural, dynamical, and environmental) to the observed EPR parameters, leading to a more precise interpretation of molecular dynamics at a fundamental level. researchgate.net Molecular dynamics simulations have also been used to characterize the motion of nitroxide labels attached to DNA, indicating that the label's motion is slower when the DNA adopts a more rigid triplex structure compared to a double or single strand. nih.gov

Characterization of Microenvironments, Polarity, and Viscosity at the Molecular Level

The magnetic parameters of this compound, specifically the isotropic hyperfine coupling constant (aN) and the g-factor, are sensitive to the polarity of its immediate environment. acs.orgacs.org The aN value, which represents the spacing between the lines in the EPR spectrum, increases in more polar solvents. rsc.org This is because polar solvents stabilize the zwitterionic resonance structure of the nitroxide group, which places more spin density on the nitrogen atom. acs.org This sensitivity allows DTBN to act as a molecular reporter for local polarity.

The rotational motion of DTBN, as discussed previously, is also strongly influenced by the viscosity of the local environment. The Stokes-Einstein equation relates the rotational correlation time to viscosity, allowing for the estimation of microviscosity. dntb.gov.ua This has been used to study lipid phase transitions in the human stratum corneum, where changes in the mobility of DTBN reflect changes in the fluidity of the lipid bilayers at different temperatures. researchgate.net The EPR spectra of DTBN can thus provide a detailed picture of the physical properties of its molecular neighborhood.

EPR ParameterEnvironmental FactorEffect on ParameterResearch Application
Hyperfine Coupling Constant (aN) PolarityIncreases with increasing polarity. acs.orgrsc.orgProbing polar and nonpolar regions in micelles, membranes, and ionic liquids. researchgate.net
Rotational Correlation Time (τc) Viscosity / FluidityIncreases (slower motion) with increasing viscosity. dntb.gov.uaCharacterizing lipid fluidity and phase transitions in biological membranes. researchgate.net
g-factor PolarityIncreases as the probe moves from a polar to a non-polar environment. acs.orgComplementing aN measurements to assess solvent effects. acs.org

Applications in Supramolecular Chemistry: Probing Host-Guest Interactions

In supramolecular chemistry, this compound serves as an effective spin probe for studying non-covalent host-guest interactions. When DTBN is encapsulated within the cavity of a larger host molecule, its rotational freedom is significantly restricted, leading to dramatic changes in its EPR spectrum. This allows for the direct observation and characterization of the inclusion complex formation.

A primary area of this research involves cyclodextrins (CDs), which are macrocyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. acs.org EPR studies have shown that DTBN can form inclusion complexes with β-cyclodextrin and γ-cyclodextrin. The formation of these complexes is evident from the altered EPR spectra, which indicate a much slower tumbling rate for the encapsulated DTBN. acs.org The specifics of the interaction can be complex; for instance, with β-CD, the process can involve DTBN both inside the cavity and associated with the rim of the host molecule. acs.org

Cucurbiturils (CBs), another class of macrocyclic host molecules, have also been studied using DTBN. Research has demonstrated that DTBN interacts with CB icp.ac.ru and CB, but not with the smaller CB. The EPR spectra reveal distinct species corresponding to the nitroxide being "in" the host cavity or remaining "out" in the bulk solution, each with a characteristic hyperfine splitting value. These studies provide valuable data on the kinetics, thermodynamics, and geometry of host-guest complexation, which are fundamental to understanding molecular recognition and self-assembly.

Host MoleculeType of Interaction Observed with DTBNKey Findings from EPR
β-Cyclodextrin (β-CD) Inclusion Complex FormationDTBN can reside both inside the cavity and on the rim of the host molecule. acs.org
γ-Cyclodextrin (γ-CD) Inclusion Complex FormationForms host-guest complexes, leading to changes in EPR spectra indicative of restricted motion. acs.org
Cucurbit icp.ac.ruuril (CB icp.ac.ru) Inclusion Complex FormationEvidence of distinct "in" and "out" species with different hyperfine splitting constants.
Cucurbituril (CB) Inclusion Complex FormationForms an "in" complex, with the nitroxide in a less hydrophobic environment compared to CB icp.ac.ru.
Cucurbituril (CB) No ComplexationNo interaction or complex formation was detected.

Investigation of Interfacial Phenomena in Colloidal and Heterogeneous Systems

This compound is a valuable tool for investigating interfaces in colloidal and other heterogeneous systems, such as micelles, vesicles, and solid surfaces. researchgate.net Because DTBN can partition between different phases (e.g., aqueous and lipid phases), its EPR spectrum can provide simultaneous information about the properties of each environment and the dynamics of the probe's movement between them. sjsu.edu

In studies of skin penetration, DTBN has been used to monitor the organization of lipid microdomains and the effects of penetration enhancers like terpenes. researchgate.net The EPR spectra indicated that terpenes increase both the partitioning of DTBN into the stratum corneum membranes and its rotational diffusion rate within them, suggesting a fluidizing effect on the skin lipids. researchgate.net Spatially resolved EPR imaging (EPRI) has even been used to track the penetration of DTBN through different layers of mouse skin, observing its distribution between apolar and polar microenvironments within the epidermis and dermis.

The study of surfactant aggregates is another area where DTBN provides critical insights. In aqueous solutions of certain surfactants, DTBN has been used to characterize pH-induced transitions from micelles to vesicles. sjsu.edu The rate of transfer of the DTBN probe between the aqueous phase and the surfactant aggregate can be calculated from the EPR linewidths, and the activation energy for this transfer process can be determined from its temperature dependence. sjsu.edu On solid surfaces, such as epitaxially grown alumina (B75360) films, the dynamics of adsorbed DTBN have been studied to understand surface-molecule interactions and the mobility of molecules at interfaces.

Development of Advanced Methodologies for Site-Directed Spin Labeling in Chemical Structures

Site-directed spin labeling (SDSL) is a powerful technique where a nitroxide is covalently attached to a specific site in a macromolecule, such as a protein or nucleic acid, to probe its structure and dynamics. researchgate.net While DTBN itself is generally non-reactive and used as a physical probe, the principles of SDSL rely on the synthesis of functionalized nitroxide derivatives that can react with specific chemical groups on the target molecule. mdpi.com

The development of advanced SDSL methodologies often focuses on creating new spin labels with specific properties or on novel chemical strategies for their attachment. For instance, to overcome the spectral similarity of conventional nitroxide labels, a β-phosphorylated nitroxide was designed to give a unique 6-line EPR spectrum, allowing for the simultaneous probing of two different regions of a protein. Although this specific label is not a DTBN derivative, its development illustrates the drive to expand the toolkit of spin labels.

General strategies for creating reactive spin labels involve incorporating functional groups like methanethiosulfonate (B1239399) (MTS), maleimide, or iodoacetamide, which can specifically react with the thiol group of a cysteine residue introduced into a protein via site-directed mutagenesis. acs.org Other advanced methods utilize bioorthogonal chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC or "click chemistry"), to attach spin labels to non-canonical amino acids incorporated into a protein. acs.org While DTBN is more commonly used as a simple, non-covalent model probe due to the steric hindrance from its tert-butyl groups making functionalization difficult, the synthesis of other sterically hindered nitroxides for improved stability in reducing cellular environments is an active area of research. rsc.org These efforts aim to create more robust spin labels for in-cell EPR studies, where the reduction of the nitroxide to a diamagnetic, EPR-silent species is a significant challenge. rsc.org

Computational and Theoretical Approaches to Di Tert Butyl Nitroxide Systems

Quantitative Structure-Property Relationship (QSPR) Modeling for Nitroxide Derivatives

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the properties of molecules based on their chemical structure. While specific, detailed QSPR studies focusing solely on a wide range of Di-tert-butyl nitroxide derivatives are not extensively documented in the provided results, the principles of QSPR are broadly applicable to nitroxides.

The goal of QSPR is to develop mathematical models that correlate structural descriptors of molecules with their physicochemical properties. For nitroxide derivatives, these properties could include stability, reactivity, or spectroscopic parameters. The structural descriptors can be varied and may include topological indices, quantum chemical parameters, or steric and electronic descriptors.

For instance, irregularity indices, which are used to quantify the topology of molecular structures, can be used in QSPR studies to correlate the structure of nitroxides with properties like enthalpy of vaporization or boiling point. psecommunity.org Although not specific to DTBN, these methods provide a framework for such predictive modeling.

In a broader context, linear free-energy relationships, which are a form of QSPR, have been developed for the reactions of nitroxides with alkyl radicals. researchgate.net These relationships use parameters like the vertical ionization potential and radical stabilization energy to predict equilibrium and rate constants. researchgate.net Such models are powerful tools for predicting the behavior of new nitroxide derivatives without the need for extensive experimental or high-level computational studies.

Predictive Modeling of Reactivity and Stability Profiles

Predictive modeling of the reactivity and stability of this compound and its derivatives is crucial for their application in various fields. Computational methods play a key role in developing these predictive models.

The stability of nitroxides is significantly influenced by steric hindrance around the nitroxyl (B88944) group. researchgate.net The bulky tert-butyl groups in DTBN are a primary reason for its high stability. cymitquimica.com Predictive models for stability often incorporate measures of steric shielding. A dynamic parameter of steric hindrance (DPSH), calculated from the theoretical activation enthalpies of model reactions, has been proposed to quantify the steric effects on nitroxide stability and reactivity. researchgate.net

DFT calculations are also instrumental in predicting reactivity. For example, the aerobic transformation of nitroxides can be initiated by hydrogen abstraction, and the pathways for such reactions can be modeled using DFT. researchgate.net These calculations can help predict the metabolites that may form from the biotransformation of nitroxide derivatives. researchgate.net

Furthermore, high-level ab initio calculations can be used to develop predictive models for the kinetics and thermodynamics of nitroxide reactions. researchgate.net By establishing relationships between easily calculable parameters (like ionization potential and radical stabilization energy) and reaction rate constants, these models allow for the rapid prediction of the reactivity of a wide range of nitroxide derivatives in processes like radical trapping and polymerization control. researchgate.net

Table 4: Factors Influencing Nitroxide Reactivity and Stability
FactorInfluencePredictive Modeling ApproachReference
Steric HindranceIncreases stabilityCalculation of Dynamic Parameter of Steric Hindrance (DPSH) researchgate.net
Electronic EffectsModulates reactivityLinear free-energy relationships based on ionization potential and radical stabilization energy researchgate.net
Reaction EnvironmentAffects reaction pathwaysDFT modeling of transformation pathways (e.g., hydrogen abstraction) researchgate.net

Emerging Research Trajectories and Future Outlook for Di Tert Butyl Nitroxide Chemistry

Integration with Advanced Flow Chemistry and Microfluidic Platforms

The unique reactivity of Di-tert-butyl nitroxide (DTBN) is increasingly being leveraged within advanced flow chemistry and microfluidic systems. These technologies offer superior control over reaction parameters such as heat and mass transfer, which is particularly beneficial for managing the exothermia and kinetics of radical polymerizations. acs.org Nitroxide-mediated polymerization (NMP), a form of reversible-deactivation radical polymerization (RDRP), has been successfully translated to continuous flow processes. acs.orgmdpi.com For instance, the high-temperature polymerization of monomers like styrene (B11656) and n-butyl acrylate (B77674), which are suitable for NMP, has been investigated in continuous tubular flow reactors. acs.org This approach allows for enhanced control over the reaction, and in the case of the highly exothermic polymerization of n-butyl acrylate, it results in a narrower molecular weight distribution compared to traditional batch reactors. acs.org

The development of acyclic nitroxides, such as DTBN, was a significant advancement in NMP, as the resulting alkoxyamines exhibit much higher dissociation constants compared to earlier cyclic nitroxides. mdpi.com This property is crucial for establishing the equilibrium between active and dormant species that underpins controlled polymerization. icp.ac.ru Microreactor systems have been employed for the NMP of various monomers, including the block copolymerization of butyl acrylate and styrene. acs.org The precise mixing and heat dissipation in these microfluidic devices enable the synthesis of well-defined block copolymers. acs.org The integration of automated flow reactor platforms with online monitoring techniques like NMR and GPC further enhances the capability to screen and optimize polymerization conditions, accelerating the development of novel polymeric materials.

Table 1: this compound in Flow Chemistry and Microfluidics

Application System/Platform Key Findings & Advantages
Nitroxide Mediated Polymerization (NMP) Continuous tubular flow reactor Improved control over exotherms; narrower molecular weight distribution for poly(n-butyl acrylate). acs.org
Block Copolymerization Stainless steel microtube reactors Synthesis of well-defined block copolymers (e.g., butyl acrylate and styrene) with control over molecular weight. acs.org
Automated Polymer Synthesis Automated flow reactor with online NMR/GPC Rapid screening and self-optimization of polymerization conditions for conversion and dispersity.

Role in Sustainable Chemistry and Catalytic Processes

This compound and related nitroxide radicals are at the forefront of sustainable or "green" chemistry, primarily serving as highly efficient and environmentally benign alternatives to traditional heavy metal-based catalysts in oxidation reactions. helsinki.fiacs.orgmdpi.com These organic radicals can catalyze a wide array of chemical transformations under mild conditions, often using air or oxygen as the ultimate oxidant, with water being the only byproduct. helsinki.fiacs.org

A significant area of application is the selective oxidation of alcohols. helsinki.fimdpi.com For example, the combination of a this compound radical with a copper(II)/phenanthroline co-catalyst was one of the early examples of using this system for the aerobic oxidation of methanol. helsinki.fi Modern systems, often pairing a nitroxide with a co-catalyst like a copper salt, facilitate the fast and selective oxidation of primary and secondary alcohols to their corresponding aldehydes and ketones under very mild conditions. helsinki.fi These reactions avoid the need for toxic or expensive reagents and halogenated solvents. helsinki.fiacs.org this compound (DTBN) is specifically cited for its use as an additive in the copper-catalyzed oxidative coupling of amines and thiols and for the room-temperature oxidation of benzylamines to imines. sigmaaldrich.comsigmaaldrich.com The catalytic cycle typically involves the oxidation of the nitroxide to its oxoammonium cation form, which is the active oxidant for the alcohol. helsinki.fimdpi.com

The versatility of nitroxide-based catalysts allows for high selectivity; for instance, primary alcohols can be oxidized to aldehydes without significant over-oxidation to carboxylic acids. acs.orgresearchgate.net This level of control, combined with the recyclability of some catalyst systems and the use of air as a terminal oxidant, positions nitroxide-mediated catalysis as a cornerstone of modern, sustainable chemical synthesis. acs.orgmdpi.com

Table 2: this compound in Catalytic Applications

Reaction Type Substrate Product Key Features of Catalytic System
Aerobic Alcohol Oxidation Methanol Formaldehyde / Formic Acid Cu(II)/phenanthroline co-catalyst. helsinki.fi
Oxidative Coupling Amines and Thiols N-sulfenylimines Copper-based metal-organic framework (MOF) co-catalyst. sigmaaldrich.comsigmaaldrich.com
Amine Oxidation Primary & Secondary Benzylamines Imines Room-temperature oxidation. sigmaaldrich.com
General Alcohol Oxidation Primary & Secondary Alcohols Aldehydes & Ketones Metal-free system with tert-butyl nitrite, uses O₂ as terminal oxidant. researchgate.net

Development of Novel Stimuli-Responsive Radical-Based Materials

The inherent radical nature of this compound makes it a valuable component in the design of "smart" or stimuli-responsive materials. These materials can undergo reversible changes in their physical or chemical properties in response to external triggers such as temperature, light, or redox potential. mdpi.commdpi-res.com Nitroxide-mediated polymerization (NMP) is a key technique for synthesizing such materials, as it allows for the creation of well-defined polymers and copolymers where the responsive units can be precisely placed. mdpi.comacs.org

For example, dual stimuli-responsive copolymers have been synthesized using NMP, incorporating monomers that respond to different triggers. mdpi.com Copolymers of N-isopropylacrylamide (NIPAAm) and spiropyran acrylate (SPA) exhibit both thermo-responsiveness (due to the PNIPAAm block) and photo-responsiveness (due to the light-sensitive spiropyran). mdpi.com Similarly, thermo-responsive polymers are a major application, with NMP enabling the synthesis of materials with sharp and tunable cloud point temperatures. researchgate.netresearchgate.net

The redox activity of the nitroxide group itself is a powerful stimulus. mdpi.com Hydrogels containing TEMPO, a related nitroxide, can encapsulate charged molecules like aspirin (B1665792) when the nitroxide is in its oxidized, positively charged oxoammonium state. mdpi.com Upon electrochemical reduction back to the neutral nitroxide radical, the encapsulated molecule is released. mdpi.com This demonstrates a sophisticated release mechanism directly controlled by the redox state of the nitroxide moiety. The development of such materials opens up applications in fields ranging from controlled drug delivery and sensing to actuators and self-adjusting systems. mdpi.commdpi-res.com

Table 3: Stimuli-Responsive Materials Incorporating Nitroxides

Polymer/Material System Stimulus Observed Response Potential Application
Poly(NIPAAm-co-SPA) Copolymers Temperature, Light (UV/Visible) Reversible change in solubility (cloud point) and photochromism. mdpi.com Sensing, Actuators. mdpi.com
TEMPO-based Hydrogels Redox Potential (Electrochemical) Reversible encapsulation and release of charged molecules (e.g., aspirin). mdpi.com Controlled Drug Delivery. mdpi.com
Salicylidene Schiff base Organogel Heat, Metal Ions (Zinc) Reversible gel-to-sol transition and fluorescence change. mdpi-res.com Sensing, Imaging. mdpi-res.com
Poly(acryloyl piperidine-ran-acryloyl-morpholine) Temperature Tunable cloud point temperature for sharp phase transitions in aqueous media. researchgate.net Smart Micelles, Biomedical applications. researchgate.netresearchgate.net

Interdisciplinary Research Frontiers in Material Science and Advanced Chemical Synthesis

The chemistry of this compound and its derivatives is a fertile ground for interdisciplinary research, bridging advanced chemical synthesis with cutting-edge material science. acs.orgmdpi.com A primary focus is the development of novel organic radical-based materials for applications in electronics, spintronics, and energy storage. chemrxiv.orguq.edu.auacs.org The stable radical character and redox properties of nitroxides make them ideal candidates for these next-generation technologies. mdpi.comuq.edu.au

In material science, nitroxide-mediated polymerization (NMP) is a versatile tool for engineering complex polymer architectures for applications such as organic thin-film transistors (OTFTs), photoresists, and flexible solar cells. acs.org The ability of NMP to produce well-defined polymers without metal catalysts is a significant advantage for electronic applications where metal impurities can be detrimental. acs.org Furthermore, multi-spin organic molecules, including diradicals and triradicals synthesized from nitroxide precursors, are being explored for their potential in organic magnetic sensors, memory devices, and spintronics. mdpi.comchemrxiv.org For instance, researchers have successfully synthesized stable, high-spin organic tetraradicals based on an oxoverdazyl core and nitronyl nitroxide radicals, which are thermally robust enough for processing. chemrxiv.org

Table 4: Interdisciplinary Applications of this compound-Based Materials

Research Area Material/Concept Key Findings & Potential Impact
Organic Electronics Poly(pentafluorostyrene-r-MMA) by NMP Tunable dielectric properties for organic thin-film transistors (OTFTs). acs.org
Energy Storage Nitroxide Radical Polymers Electrode materials for high-power, fast-charging organic radical batteries. uq.edu.auresearchgate.net
Spintronics & Molecular Magnets Polyfluorinated Nitroxide Diradicals, Verdazyl-Nitroxide Tetraradicals Creation of stable, high-spin molecules for potential use in memory devices and spin filters. mdpi.comchemrxiv.orgresearchgate.net
Advanced Synthesis Palladium-catalyzed cross-coupling New synthetic routes to complex multi-spin radical systems. mdpi.comchemrxiv.org

Q & A

Q. How is Di-tert-butyl nitroxide utilized in Electron Paramagnetic Resonance (EPR) spectroscopy for protein structure analysis?

this compound is widely employed as a spin label in EPR studies to probe secondary structures and topographical features of proteins. Researchers generate singly-labeled protein derivatives (e.g., α-synuclein) and analyze nitroxide radical interactions via continuous-wave EPR. This method involves nitroxide scans across residues (e.g., 25–90) to map structural dynamics, such as membrane-bound conformations .

Q. What methodological approaches are used to study this compound as a probe for excited singlet states?

The compound acts as a luminescence quencher in photophysical studies. For example, pyrene’s singlet-state lifetime is measured via fluorescence quenching in the presence of this compound. Time-resolved spectroscopy and Stern-Volmer plots are applied to calculate quenching rate constants (kqk_q), revealing diffusion-controlled mechanisms in polar solvents .

Q. How can this compound serve as a radical trap in reaction kinetics studies?

In radical-mediated reactions (e.g., intramolecular cyclization), this compound traps transient intermediates like distonic radical anions. Researchers compare reaction yields in the presence and absence of the nitroxide to assess radical participation. Kinetic data (e.g., inhibition tests with TEMPO) validate whether radical pathways dominate over ionic mechanisms .

Q. What experimental techniques validate the role of this compound in spin-labeling studies?

Site-directed spin labeling (SDSL) involves introducing nitroxide derivatives at specific residues. EPR spectral line-shape analysis (e.g., linewidth broadening or hyperfine splitting) provides insights into local mobility and solvent accessibility. Complementary techniques like computational refinement (e.g., molecular dynamics) enhance spatial resolution .

Q. How do environmental factors influence this compound stability in aqueous solutions?

Stability is assessed via UV-Vis spectroscopy and kinetic modeling under varying pH, temperature, and ionic strength. For example, reaction rates with ascorbic acid are monitored to determine degradation pathways. Cyclodextrin encapsulation or detergent micelles can modulate reactivity in aqueous media .

Advanced Research Questions

Q. What mechanisms underlie the quenching of triplet states by this compound?

Triplet quenching involves energy transfer or electron exchange. Transient absorption spectroscopy measures triplet-state lifetimes (e.g., naphthalene or stilbene) in the presence of nitroxide. Rate constants (kq109M1s1k_{q} \approx 10^9 \, \text{M}^{-1}\text{s}^{-1}) suggest a Dexter mechanism, where orbital overlap enables electron exchange .

Q. How are solvent-dependent hyperfine coupling constants of this compound determined?

High-field EPR and density functional theory (DFT) simulations correlate hyperfine tensor components (AisoA_{iso}, AxxA_{xx}, AyyA_{yy}) with solvent polarity. For instance, in zeolites or ionic liquids, anisotropic interactions reveal microenvironment effects. Experimental data are validated against computational models to refine solvation parameters .

Q. What computational methods model this compound interactions in metal-organic frameworks (MOFs)?

DFT and periodic boundary condition (PBC) simulations analyze nitroxide coordination to Cu2+^{2+} nodes in MOFs like HKUST-1. Magnetic susceptibility measurements and EPR spectra confirm spin coupling, while X-ray absorption fine structure (XAFS) validates structural changes induced by radical inclusion .

Q. How is this compound applied in synthesizing alkoxyamine bonds for polymer chemistry?

In nitroxide-mediated radical coupling, "living" polymer radicals (e.g., from ATRP) are trapped by this compound, forming stable alkoxyamine bonds. Reaction conditions (temperature, solvent, [nitroxide]) are optimized via gel permeation chromatography (GPC) to control block copolymer architecture .

Q. What advanced kinetic models describe this compound’s reactivity in free-radical scavenging?

Pseudo-first-order kinetics and stopped-flow techniques quantify reaction rates with antioxidants (e.g., ascorbic acid). Marcus theory is applied to electron-transfer processes, while Arrhenius plots determine activation energies (EaE_a) under adiabatic conditions. Competitive inhibition studies differentiate between H-atom transfer and electron-transfer pathways .

Key Methodological Insights from Literature

  • EPR Spectroscopy : Nitroxide scans and SDSL for protein topology .
  • Photophysical Quenching : Stern-Volmer analysis for singlet/triplet state dynamics .
  • Computational Modeling : DFT for hyperfine tensor solvent dependence .
  • Polymer Chemistry : GPC and radical trapping for block copolymer synthesis .
  • Magnetic Studies : Spin coupling in MOFs via EPR and XAFS .

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